molecular formula C18H20ClNO4 B5670524 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5670524
M. Wt: 349.8 g/mol
InChI Key: XGZAZKYFGKCTPL-UHFFFAOYSA-N
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Description

This 1,4-dihydropyridine (1,4-DHP) derivative features a core bicyclic structure substituted with three methyl groups at positions 1, 2, and 6, and a 2-chlorophenyl group at position 2. The 2-chlorophenyl substituent introduces electron-withdrawing effects, which may influence electronic distribution, ring puckering, and biological activity. Crystallographic studies of such compounds often employ SHELX programs for structure refinement and validation .

Properties

IUPAC Name

dimethyl 4-(2-chlorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-10-14(17(21)23-4)16(12-8-6-7-9-13(12)19)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZAZKYFGKCTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-CHLOROPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituent at position 4 of the 1,4-DHP ring critically determines physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:

Compound Name 4-Substituent Electronic Nature Key Structural Features Reported Applications/Studies
Target compound: 3,5-Dimethyl 4-(2-chlorophenyl)-1,2,6-trimethyl-1,4-DHP-3,5-dicarboxylate 2-Chlorophenyl Electron-withdrawing Chlorine at ortho position; three methyl groups Limited data; potential calcium channel modulation inferred from structural class
Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-1,4-DHP-3,5-dicarboxylate (CAS 6048-41-5) 3-Methoxyphenyl Electron-donating Methoxy at meta position; similar methyl groups No detailed studies; InChIKey provided
(S)-3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate (Compound 4) 3-Nitrophenyl Strongly electron-withdrawing Nitro group at meta position; ethyl ester at C3 Novel synthesis reported in 2014; no biological data
(3'S,4S)-1-Benzyl-3-pyrrolidinylethyl 4-(3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate (Compound 5) 3-Nitrophenyl Strongly electron-withdrawing Bulky benzyl-pyrrolidinyl ester at C3 First reported in 2014; steric hindrance noted

Key Observations:

  • Steric effects : Compound 5’s bulky C3 substituent may limit conformational flexibility compared to the target compound’s methyl esters .
  • Positional isomerism : The 2-chlorophenyl group in the target compound vs. 3-substituted analogs (e.g., 3-methoxyphenyl in CAS 6048-41-5) alters steric and electronic profiles, impacting binding affinity and metabolic stability .

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